molecular formula C13H19N5O3 B11020670 2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)-N-(2-methylpropyl)acetamide

2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)-N-(2-methylpropyl)acetamide

Cat. No.: B11020670
M. Wt: 293.32 g/mol
InChI Key: PLGUMQLRQZHBBL-UHFFFAOYSA-N
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Description

2-(1,3-DIMETHYL-2,6-DIOXO-1,2,3,6-TETRAHYDRO-7H-PURIN-7-YL)-N~1~-ISOBUTYLACETAMIDE is a complex organic compound with a molecular structure that includes a purine ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,3-DIMETHYL-2,6-DIOXO-1,2,3,6-TETRAHYDRO-7H-PURIN-7-YL)-N~1~-ISOBUTYLACETAMIDE typically involves multiple steps, starting from readily available precursors. The process often includes:

    Formation of the Purine Ring: This step involves the cyclization of appropriate precursors under controlled conditions to form the purine ring.

    Acetylation: The final step involves the acetylation of the compound to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reactors are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(1,3-DIMETHYL-2,6-DIOXO-1,2,3,6-TETRAHYDRO-7H-PURIN-7-YL)-N~1~-ISOBUTYLACETAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Halides, amines.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted purine compounds.

Scientific Research Applications

2-(1,3-DIMETHYL-2,6-DIOXO-1,2,3,6-TETRAHYDRO-7H-PURIN-7-YL)-N~1~-ISOBUTYLACETAMIDE has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(1,3-DIMETHYL-2,6-DIOXO-1,2,3,6-TETRAHYDRO-7H-PURIN-7-YL)-N~1~-ISOBUTYLACETAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-(1,3-DIMETHYL-2,6-DIOXO-1,2,3,6-TETRAHYDRO-7H-PURIN-7-YL)-N~1~-ISOBUTYLACETAMIDE apart from similar compounds is its specific functional groups and the resulting chemical properties. These unique features make it particularly valuable in certain research and industrial applications.

Properties

Molecular Formula

C13H19N5O3

Molecular Weight

293.32 g/mol

IUPAC Name

2-(1,3-dimethyl-2,6-dioxopurin-7-yl)-N-(2-methylpropyl)acetamide

InChI

InChI=1S/C13H19N5O3/c1-8(2)5-14-9(19)6-18-7-15-11-10(18)12(20)17(4)13(21)16(11)3/h7-8H,5-6H2,1-4H3,(H,14,19)

InChI Key

PLGUMQLRQZHBBL-UHFFFAOYSA-N

Canonical SMILES

CC(C)CNC(=O)CN1C=NC2=C1C(=O)N(C(=O)N2C)C

Origin of Product

United States

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